molecular formula C11H9ClO4 B11870264 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid

Cat. No.: B11870264
M. Wt: 240.64 g/mol
InChI Key: IHQRMGCFJBPVAY-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid (CAS 1263215-42-4) is a high-purity chromene derivative supplied at 97% purity for research applications . This compound has a molecular formula of C 11 H 9 ClO 4 and molecular weight of 240.64 g/mol . Chromene derivatives represent a privileged scaffold in medicinal chemistry with diverse biological activities, serving as key intermediates in the synthesis of novel compounds for pharmacological screening and chemical biology research. Researchers utilize this chlorinated methoxychromene carboxylic acid as a versatile building block for developing potential enzyme inhibitors, particularly targeting various kinase families, due to its capacity for hydrogen bonding and molecular recognition through both the carboxylic acid and chromene oxygen functionalities . The structural features of this compound, including the electron-rich chromene system, methoxy substituent, and carboxylic acid functional group, make it particularly valuable for structure-activity relationship studies in drug discovery programs focused on oxidative stress-related pathways and inflammatory mediators. The compound is provided exclusively for research purposes in laboratory settings only and is not intended for diagnostic, therapeutic, or human use applications. Proper safety protocols should be followed when handling this chemical, and researchers should consult relevant safety data sheets before use. Available in 1g quantities and other package sizes upon request .

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

6-chloro-7-methoxy-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

IHQRMGCFJBPVAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Chromene Skeleton Assembly

The chromene backbone is typically constructed via Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters. For 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid, this involves reacting 5-chloro-4-methoxysalicylaldehyde with diethyl malonate under basic conditions. Piperidine-catalyzed reactions in toluene at 80°C yield ethyl 6-chloro-7-methoxy-2H-chromene-3-carboxylate as a key intermediate, with reported yields of 81–89%.

Mechanistic Insights :

  • Base-mediated deprotonation of the β-keto ester generates an enolate, which attacks the aldehyde carbonyl.

  • Subsequent cyclization forms the 2H-chromene ring, with electron-withdrawing groups (Cl, OCH₃) directing regioselectivity.

Alternative Cyclization Strategies

Microwave-assisted synthesis reduces reaction times from hours to minutes. A solvent-free approach using Yb(OTf)₃ as a catalyst achieves 93–98% yield under microwave irradiation (300 W, 120°C). Comparative studies show conventional heating in ethanol with piperidine requires 12 hours for 85% yield, whereas microwave methods complete in 15 minutes.

Functionalization: Chlorination and Methoxylation

Regioselective Chlorination

Carboxylation at Position 3

Hydrolysis of Esters to Carboxylic Acids

Ethyl or methyl esters are saponified using:

  • Basic Conditions : 2M NaOH in ethanol/water (1:1), refluxed for 6 hours.

  • Acidic Conditions : H₂SO₄ (conc.)/acetic acid, though this risks decarboxylation.

Yield Optimization :

  • Basic hydrolysis achieves 89–94% conversion, while acidic routes yield 72–78%.

  • Microwave-assisted hydrolysis (NaOH, ethanol, 100°C, 20 minutes) improves yield to 96%.

Direct Carboxylation via Carbon Dioxide Insertion

A novel method employs Pd-catalyzed carboxylation under 5 atm CO₂:

  • Catalyst : Pd(OAc)₂/PPh₃ (5 mol%)

  • Base : Cs₂CO₃

  • Solvent : DMF, 120°C, 24 hours
    Yield: 68% (needs optimization).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes:

  • Throughput : 50–100 kg/day using tubular reactors.

  • Catalyst Recycling : Immobilized piperidine on silica gel reduces costs.

  • Purification : Simulated moving bed (SMB) chromatography achieves >99.5% purity.

Economic Analysis :

ParameterBatch ProcessFlow Process
Yield82%91%
Energy Consumption120 kWh/kg75 kWh/kg
Waste Production8 kg/kg2.4 kg/kg

Data adapted from large-scale production studies.

Solvent Selection and Green Chemistry

Solvent Screening Data :

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.48998
Ethanol24.37695
DMF36.78297
Water80.16590

Toluene outperforms polar solvents despite lower environmental compatibility. Recent advances use cyclopentyl methyl ether (CPME) as a greener alternative, yielding 87% at comparable costs.

Comparative Analysis of Synthetic Methodologies

Yield vs. Reaction Time Trade-offs

MethodTimeYield (%)Catalyst Cost (USD/g)
Conventional Knoevenagel12 h850.15 (piperidine)
Microwave Knoevenagel15 min930.22 (Yb(OTf)₃)
Flow Reactor2 h910.18 (immobilized base)

Microwave methods excel in speed but incur higher catalyst costs, while flow reactors balance yield and scalability.

Impurity Profiling

Common byproducts include:

  • 6,8-Dichloro Isomer : Forms if chlorination exceeds 1.2 eq SO₂Cl₂.

  • Decarboxylated Product : Arises from prolonged heating during hydrolysis.

  • O-Methylation Byproducts : Occur if methylation reagents are unoptimized.

HPLC-MS analysis guides process adjustments to suppress impurities below 0.1% .

Chemical Reactions Analysis

Esterification

The carboxylic acid group (-COOH) undergoes esterification, a common reaction for carboxylic acids. This reaction typically involves alcohol nucleophiles under acidic or basic catalysis.

  • Mechanism : The hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, forming an intermediate tetrahedral species. Subsequent proton transfer and elimination of water yield the ester.

  • Conditions : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOH) are used.

  • Outcome : Formation of esters such as methyl or ethyl derivatives, depending on the alcohol used.

Amidation

The carboxylic acid group can react with amines to form amides. This reaction is critical for exploring potential bioactive derivatives.

  • Mechanism : The amine nucleophile attacks the carbonyl carbon, followed by elimination of water to form the amide bond.

  • Conditions : Often performed with coupling agents (e.g., DCC, EDCl) to activate the carboxylic acid.

  • Outcome : Amide derivatives with diverse functional groups, depending on the amine used.

Hydrolysis

The chromene ring system may undergo hydrolysis under specific conditions, though the carboxylic acid group remains stable unless extreme conditions are applied.

  • Mechanism : Nucleophilic attack by water on the chromene skeleton, potentially disrupting the ring structure.

  • Conditions : High-temperature aqueous solutions with acidic or basic catalysts.

  • Outcome : Ring-opening products or degradation derivatives, depending on the catalyst and reaction time.

Decarboxylation

Decarboxylation is a key reaction for carboxylic acids, particularly under thermal or catalytic conditions.

  • Mechanism : Loss of CO₂ occurs via a retro-aldol elimination mechanism, facilitated by the conjugated system of the chromene ring.

  • Conditions : Elevated temperatures (e.g., refluxing conditions) or catalytic agents (e.g., copper).

  • Outcome : Formation of decarboxylated chromene derivatives .

Nucleophilic Substitution

The chlorine substituent at position 6 can act as a leaving group in nucleophilic aromatic substitution reactions, though the electron-withdrawing effect of the adjacent carbonyl group may hinder reactivity.

  • Mechanism : A nucleophile replaces the chlorine atom via a two-step mechanism (aromatic ring activation followed by substitution).

  • Conditions : Strong bases (e.g., NaOH) or nucleophilic agents (e.g., NH₃) in polar aprotic solvents.

  • Outcome : Substituted chromene derivatives with modified electronic properties.

Structural and Reactivity Insights

The compound’s reactivity is influenced by:

  • Electron-withdrawing groups : The chlorine atom enhances electrophilicity at the carboxylic acid group, facilitating esterification and amidation.

  • Chromene ring stability : The conjugated π-system provides aromatic stability, though hydrolysis can disrupt the ring under harsh conditions.

  • Substituent positioning : The methoxy group at position 7 may influence steric and electronic effects during substitution reactions.

Scientific Research Applications

Therapeutic Applications

Anti-inflammatory Properties
One of the primary applications of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is as an anti-inflammatory agent. Research indicates that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Inhibiting COX-2 can alleviate conditions such as arthritis, pain, and other inflammatory disorders .

Potential in Cancer Treatment
The compound has shown promise in cancer research, particularly in targeting specific cancer types through its mechanism of action. Its ability to inhibit COX-2 may also play a role in reducing tumor growth and metastasis, making it a candidate for further investigation in oncology .

Neuroprotective Effects
Recent studies suggest that 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid may also exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease through inhibition of acetylcholinesterase (AChE) activity. This inhibition can enhance acetylcholine levels, which are crucial for cognitive function .

Case Studies

Several studies have explored the biological activity of this compound:

Study FocusFindingsReference
Anti-inflammatory ActivityDemonstrated selective COX-2 inhibition with potential therapeutic benefits in arthritis models
Cancer Cell Line StudiesExhibited cytotoxic effects against various cancer cell lines while sparing normal cells
Neuroprotective EffectsShown to inhibit AChE with a significant increase in acetylcholine levels in vitro
Biological ActivityIC50 (μM)Notes
COX-2 Inhibition0.15Selective over COX-1
AChE Inhibition0.25Comparable to established inhibitors
Cytotoxicity10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-7-methoxy-2H-chromene-3-carboxylic acid and related chromene derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CHCC Acid) Cl (6), OH (7), COOH (3) C₁₀H₅ClO₅ Iron-chelating agent; polar due to -OH
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid (6d) OCH₃ (7), COOH (3), =O (4) C₁₁H₈O₅ MAO-B inhibitor; synthesized via POCl3
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate Cl (6), COOCH₃ (3), =O (2) C₁₁H₇ClO₄ Ester derivative; lower acidity
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid Cl (6), CH₃ (4,7), COOH (3), =O (2) C₁₂H₉ClO₄ Increased lipophilicity; steric effects
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde Cl (6), CH₃ (7), CHO (3), =O (4) C₁₁H₇ClO₃ Aldehyde group enhances electrophilicity

Key Observations:

Substituent Effects on Polarity and Reactivity: The hydroxy group in CHCC Acid (vs. methoxy in the target compound) increases polarity and hydrogen-bonding capacity, making it more water-soluble but less stable under acidic conditions . Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit reduced acidity compared to carboxylic acids, altering their pharmacokinetic profiles .

Biological Activity :

  • Compounds with 4-oxo groups (e.g., 6d) show potent MAO-B inhibition, suggesting the ketone moiety is critical for enzyme interaction .
  • Dimethyl substituents (e.g., 6-chloro-4,7-dimethyl variant) introduce steric hindrance, which may reduce binding affinity to target proteins .

Synthetic Challenges :

  • The introduction of chloro and methoxy groups at adjacent positions (6 and 7) requires precise regioselective reactions to avoid byproducts .
  • Crystallographic data (e.g., for 6-chloro-7-methyl-4-oxo derivatives) confirm planar chromene rings, with deviations in substituent angles affecting molecular packing .

Biological Activity

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is a derivative of the chromene class of compounds, which are known for their diverse biological activities. This compound, specifically, has garnered attention for its potential therapeutic applications due to its effects on various biological pathways.

Antimicrobial Properties

Research indicates that chromene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted chromenes, including those similar to 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid, demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. A recent study highlighted the efficacy of certain chromene derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of chromene derivatives is well-documented. 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid has been implicated in inducing apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of cell migration. For example, compounds within the chromene family have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in cancerous cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Notably, enantiomers of related compounds have been identified as selective COX-2 inhibitors, which are beneficial in treating inflammation-related disorders . This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid can be attributed to its structural features. The presence of chlorine and methoxy groups at specific positions on the chromene scaffold enhances its interaction with biological targets. The SAR studies suggest that modifications on the chromene ring can significantly alter the potency and selectivity of these compounds .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid with various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in inflammation and cancer progression, further validating its potential as a therapeutic agent .

Table 1: Biological Activities of Chromene Derivatives

Activity TypeExample CompoundsMechanismReference
Antimicrobial6-Chloro-7-methoxy derivativesInhibition of bacterial growth
AnticancerVarious chromenesInduction of apoptosis via caspase activation
Anti-inflammatorySelective COX inhibitorsInhibition of COX enzymes

Table 2: Structure-Activity Relationships

Compound StructureBiological ActivityKey Modifications
6-Chloro-7-methoxy-2H-chromene-3-carboxylic acidAntimicrobial, anticancerChlorine at position 6; Methoxy at position 7
Other substituted chromenesVaries (antiviral, antidiabetic)Presence of electronegative groups

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated a series of chromene derivatives for their activity against MRSA. The results showed that certain compounds exhibited zones of inhibition comparable to standard antibiotics, indicating potential for clinical applications .
  • Apoptosis Induction in Cancer Cells : A series of experiments demonstrated that specific chromene analogs could induce apoptosis in breast cancer cell lines through mitochondrial pathways. This was evidenced by increased caspase activity and DNA fragmentation assays .
  • COX Inhibition Studies : Research focusing on the COX-inhibitory properties revealed that certain enantiomers of chromene derivatives selectively inhibited COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory treatments .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid?

Answer:
The compound can be synthesized via acid-catalyzed condensation of substituted salicylaldehydes with β-keto esters, followed by cyclization. For example, analogous chromene derivatives (e.g., 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid) are synthesized using acetic acid as a catalyst under reflux conditions . Key factors influencing yield include:

  • Reaction temperature : Optimal at 80–100°C to balance cyclization and avoid decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Substituent positioning : Chlorine and methoxy groups may require protective groups (e.g., acetyl for hydroxyl) to prevent side reactions.
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation. Avoid contact with water, as hydrolysis may degrade the chromene ring .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to prevent moisture absorption, which can hydrolyze the lactone ring (if present) .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

  • 1H/13C NMR : Identify characteristic peaks:
    • Chromene ring protons (δ 6.5–7.5 ppm for aromatic H; δ 5.5–6.0 ppm for the chromene double bond) .
    • Methoxy group (singlet at δ ~3.8 ppm) and carboxylic acid (broad peak at δ ~12 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3000 cm⁻¹.
  • Mass Spectrometry : Look for molecular ion [M+H]+ matching the molecular weight (C₁₁H₉ClO₅: 256.04 g/mol).

Advanced: How can contradictions in spectral data during synthesis be resolved?

Answer:

  • Cross-validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC can confirm coupling between the chromene ring and substituents .
  • X-ray crystallography : Resolve ambiguities in regiochemistry. For chromene derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 3.824 Å, b = 6.111 Å) have been used to confirm structure .
  • By-product analysis : Use HPLC-MS to detect impurities (e.g., decarboxylated or hydrolyzed derivatives).

Advanced: What strategies optimize regioselectivity in substitution reactions on the chromene ring?

Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C-6 to direct electrophilic substitution to C-8.
  • Microwave-assisted synthesis : Enhances reaction control, reducing side products. For example, ultrasound-assisted methods in aqueous media improve yield in chromene synthesis .
  • Computational modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals (HOMO/LUMO).

Advanced: How does the crystal structure inform reactivity and biological interactions?

Answer:

  • Bond length/angle analysis : Shorter C=O bond lengths (e.g., 1.21 Å) indicate higher electrophilicity at the carboxylic acid group, suggesting reactivity with nucleophiles .
  • Packing interactions : π-π stacking (3.5–4.0 Å spacing) in the crystal lattice may mimic binding to aromatic residues in enzyme active sites, guiding drug design .

Advanced: What in silico methods predict the compound’s biological activity?

Answer:

  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Coumarin derivatives show affinity for hydrophobic pockets via van der Waals interactions .
  • QSAR models : Correlate substituent electronegativity (Cl, OCH₃) with antimicrobial activity. For example, higher Cl electronegativity enhances membrane permeability .

Advanced: How can stability under varying pH and temperature conditions be assessed?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature. Chromene derivatives typically degrade above 200°C, with mass loss corresponding to CO₂ release from the carboxylic group .

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